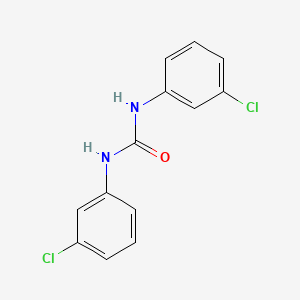
1,3-Bis(3-chlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-bis(3-chlorophenyl)urea is a member of ureas.
Aplicaciones Científicas De Investigación
Anti-Cancer Applications
Symmetrical N,N'-diarylureas, including 1,3-bis(3-chlorophenyl)urea derivatives, have been identified as potent activators of the eIF2α kinase heme regulated inhibitor, showing potential as anti-cancer agents. These compounds inhibit cancer cell proliferation by reducing the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex, suggesting a promising pathway for developing non-toxic, target-specific anti-cancer therapies (Denoyelle et al., 2012).
Nonlinear Optical Properties
Bis-chalcone derivatives, including those related to 1,3-bis(3-chlorophenyl)urea, have been synthesized and demonstrated significant nonlinear optical properties. Their second harmonic generation (SHG) conversion efficiencies and hyperpolarizabilities are notably higher than urea, highlighting their potential in photonic and optoelectronic applications (Shettigar et al., 2006).
Synthesis Techniques
A new technology for the synthesis of N,N′-bis(4-chlorophenyl)urea has been developed, showcasing a high-yield process that may facilitate easier production for further research and application. This method emphasizes the compound's accessible synthesis route, broadening its research and application scope (Zhu Hui, 2007).
Molecular Interactions and Structural Studies
The interaction of 1,3-bis(4-nitrophenyl)urea with various anions has been studied, revealing insights into hydrogen bonding mechanisms that could be relevant for understanding similar interactions in derivatives of 1,3-bis(3-chlorophenyl)urea. These findings contribute to the broader knowledge of supramolecular chemistry and the development of advanced materials (Boiocchi et al., 2004).
Supramolecular Structures
Research on 1,3-bis(m-cyanophenyl)urea, which shares structural similarities with 1,3-bis(3-chlorophenyl)urea, focuses on its role in forming diverse supramolecular structures. These structures have potential applications in gel formation, drug delivery systems, and the creation of novel materials (Capacci-Daniel et al., 2015).
Propiedades
Número CAS |
13208-31-6 |
|---|---|
Nombre del producto |
1,3-Bis(3-chlorophenyl)urea |
Fórmula molecular |
C13H10Cl2N2O |
Peso molecular |
281.13 g/mol |
Nombre IUPAC |
1,3-bis(3-chlorophenyl)urea |
InChI |
InChI=1S/C13H10Cl2N2O/c14-9-3-1-5-11(7-9)16-13(18)17-12-6-2-4-10(15)8-12/h1-8H,(H2,16,17,18) |
Clave InChI |
HMOUVTOOMLBCPQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC(=CC=C2)Cl |
SMILES canónico |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC(=CC=C2)Cl |
Otros números CAS |
13208-31-6 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



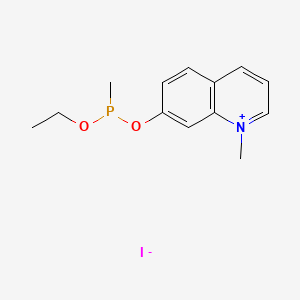
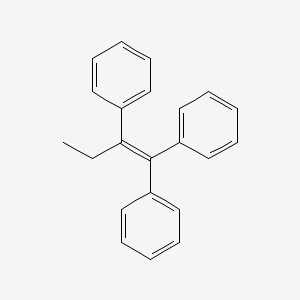
![[3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]acetic acid](/img/structure/B1202407.png)
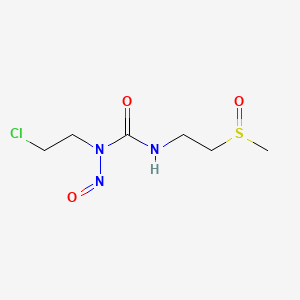
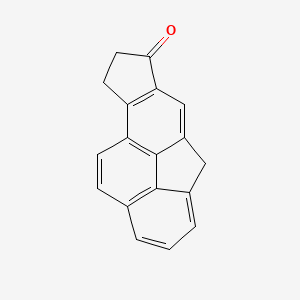
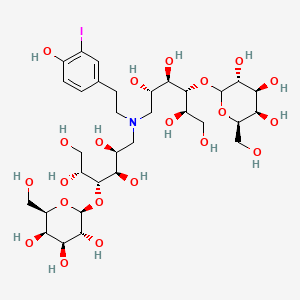
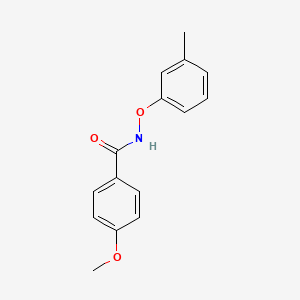
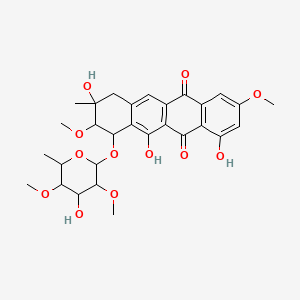
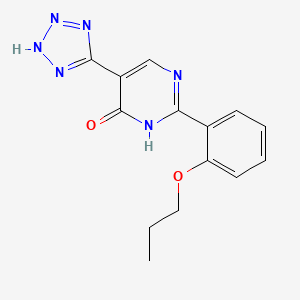
![[4-[2-[2-[(4-Chlorobenzoyl)amino]ethylamino]-1-hydroxyethyl]-2-(2,2-dimethylpropanoyloxy)phenyl] 2,2-dimethylpropanoate](/img/structure/B1202416.png)
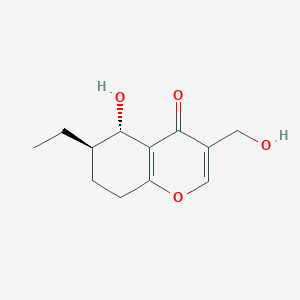
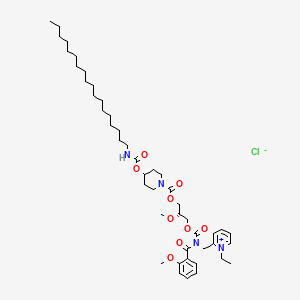
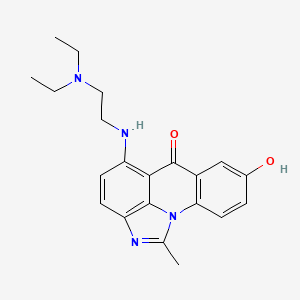
![(3R,5R)-7-[(1S,2R,3R,8S,8aR)-3-hydroxy-2-methyl-8-(2-methylbutanoyloxy)-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B1202426.png)